molecular formula C26H23N3O2 B2392554 8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-86-1

8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2392554
CAS No.: 866728-86-1
M. Wt: 409.489
InChI Key: YOJYJHCOPJQTNV-UHFFFAOYSA-N
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Description

8-Ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic compound based on the pyrazoloquinoline heterocyclic scaffold, a structure of significant interest in medicinal and materials chemistry . Pyrazolo[3,4-b]quinolines and related isomers are known to exhibit intense fluorescence, making this class of compounds a promising candidate for application as fluorescent sensors and as emissive materials in organic light-emitting devices (OLEDs) . Furthermore, the quinoline core is a privileged structure in pharmacology, with well-documented roles in various therapeutic areas . The specific substitution pattern on this compound—featuring an ethoxy group, a (4-methoxyphenyl)methyl moiety, and a phenyl ring—suggests potential for tailored photophysical properties or biological activity, which can be explored through structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key intermediate or precursor in the development of new fluorescent probes or in screening campaigns for pharmaceutical lead compounds. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-3-31-21-13-14-24-22(15-21)26-23(25(27-28-26)19-7-5-4-6-8-19)17-29(24)16-18-9-11-20(30-2)12-10-18/h4-15,17H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJYJHCOPJQTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline and pyrazole derivatives under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated pyrazoloquinoline derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazoloquinoline derivatives, including 8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, typically involves cyclocondensation reactions. For example, the reaction of O-methylisourea with specific precursors under controlled conditions yields a variety of substituted pyrazoloquinolines. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-donating or withdrawing groups on the phenyl ring influences their efficacy. Compounds with strong electron-withdrawing groups demonstrated enhanced antibacterial activity, suggesting a structure-activity relationship that can guide future drug development .

Anticancer Activity

The anticancer properties of pyrazoloquinolines have also been investigated. Studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of specific functional groups can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells .

Antitubercular Agents

Given the rising prevalence of drug-resistant tuberculosis, compounds like this compound are being explored as potential antitubercular agents. Research has identified certain structural motifs within pyrazoloquinolines that inhibit key enzymes involved in the bacterial cell wall synthesis pathway, offering a promising avenue for new tuberculosis treatments .

Blood Coagulation Factor Inhibitors

Another area of interest is the application of this compound as an inhibitor of blood coagulation factors. Preliminary studies suggest that modifications to the pyrazoloquinoline structure can lead to compounds with anticoagulant properties, which may be beneficial in treating thrombotic disorders .

Case Studies and Research Findings

StudyFindings
Alcaraz et al., 2022Identified derivatives with potent antitubercular activity; highlighted structure-activity relationships that enhance efficacy against resistant strains.
Nyoni et al., 2023Demonstrated significant antimicrobial activity against Mycobacterium smegmatis, emphasizing the role of electron-withdrawing groups in enhancing potency.
Shinde et al., 2023Investigated cytotoxic effects on cancer cell lines; showed promising results in inducing apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of 8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

Compound Name (CAS) Substituents (Positions) Key Pharmacological Activity Molecular Weight (g/mol) XLogP3
Target Compound 8-ethoxy, 5-(4-methoxybenzyl), 3-phenyl Potential CNS modulation 423.5 4.9
8-Methyl-5-(4-methylbenzyl)-3-phenyl (866339-82-4) 8-methyl, 5-(4-methylbenzyl), 3-phenyl Unreported (structural analog) 407.5 5.2
7,8-Dimethoxy-5-(4-methoxybenzyl)-3-phenyl (866728-88-3) 7,8-dimethoxy, 5-(4-methoxybenzyl), 3-phenyl Enhanced electron donation 425.49 4.1
ELND006 4-cyclopropyl, 7,8-difluoro, sulfonyl Gamma-secretase inhibition ~550 (estimated) 6.8
5-(2-Methoxybenzyl)-3-(4-methylphenyl) (866588-54-7) 8-ethoxy, 5-(2-methoxybenzyl), 3-(4-methylphenyl) Steric hindrance effects 423.5 4.9

Key Observations:

  • Lipophilicity : The target compound and 5-(2-methoxybenzyl) analog share identical XLogP3 (4.9), but ELND006’s fluorinated and sulfonyl groups elevate lipophilicity (XLogP3: 6.8), favoring blood-brain barrier penetration .
  • Steric Effects : The 2-methoxybenzyl group in CAS: 866588-54-7 introduces ortho-substitution, which may hinder rotational freedom compared to the target compound’s para-substituted benzyl group .

Pharmacological and Physicochemical Properties

  • Target Compound : Moderate lipophilicity (XLogP3: 4.9) balances solubility and membrane permeability. The ethoxy group may slow oxidative metabolism compared to methyl analogs .
  • ELND006/007 : Fluorine atoms and sulfonyl groups enhance metabolic stability and target affinity, critical for gamma-secretase inhibition .
  • 7,8-Dimethoxy Analog : Lower XLogP3 (4.1) suggests improved aqueous solubility, beneficial for formulations requiring systemic distribution .

Biological Activity

8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C20H22N2O2\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_2

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound were evaluated for their efficacy against various pathogens. In vitro tests indicated that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
100.25S. epidermidis

Anticancer Activity

The anticancer potential of pyrazoloquinoline derivatives has been extensively studied. For example, compounds with similar structural features have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-468) and renal cancer (A498). The mechanism of action often involves the inhibition of key signaling pathways such as NF-kB and COX enzymes .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoloquinoline derivatives have also been investigated. Studies reported that these compounds significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a potential for treating inflammatory diseases . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression was highlighted as a mechanism for their anti-inflammatory effects.

Study on Antimicrobial Efficacy

A study conducted by El Shehry et al. evaluated a series of pyrazoloquinoline derivatives for their antimicrobial activity. Among the tested compounds, several exhibited potent activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 μg/mL . This suggests that modifications in the chemical structure can enhance biological efficacy.

Evaluation of Anticancer Properties

Another significant study focused on the anticancer effects of pyrazolo[4,3-c]quinoline derivatives revealed that specific substitutions on the phenyl ring improved selectivity and potency against cancer cell lines. The study emphasized structure-activity relationships (SAR), indicating that electron-withdrawing groups could increase cytotoxicity while maintaining low toxicity towards normal cells .

Q & A

Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized for laboratory-scale synthesis?

The synthesis involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-aryl bond formation and subsequent alkylation/condensation steps. Key optimizations include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ at 2–5 mol%) and solvent systems (toluene/ethanol mixtures) .
  • Temperature gradients (60–110°C) to balance reaction kinetics and product stability .
  • Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy (¹H/¹³C): Resolves substituent patterns (e.g., methoxy vs. ethoxy groups) and confirms regiochemistry .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular weight (±0.001 Da precision) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking in the quinoline core) .

Q. What biological activities are associated with pyrazoloquinoline derivatives?

  • Anticancer : IC₅₀ values of 2–10 µM against breast (MCF-7) and liver (HepG2) cancer cells via topoisomerase inhibition .
  • Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus by disrupting membrane integrity .
  • Anti-inflammatory : COX-2 inhibition (≥70% at 10 µM) through competitive binding .

Q. How do researchers ensure purity during synthesis?

  • Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes unreacted precursors .
  • Recrystallization : Ethanol/water mixtures yield crystals with ≥98% purity .
  • HPLC analysis : C18 columns with UV detection (λ = 254 nm) monitor impurities (<0.5%) .

Q. What key physical properties influence experimental design?

  • Solubility : Limited aqueous solubility (logS = -4.2) necessitates DMSO or PEG-400 vehicles for biological assays .
  • Lipophilicity : cLogP = 4.9 (predicted) aligns with blood-brain barrier penetration potential .
  • Stability : Degrades <5% in PBS (pH 7.4) over 24 hours, but sensitive to UV light .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Molecular docking (AutoDock Vina) : Identifies binding poses in COX-2 (PDB: 5KIR) with ∆G ≤ -9 kcal/mol .
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values (R² = 0.87) .
  • MD simulations : Reveal stable hydrogen bonds between the ethoxy group and Tyr355 (≥80% simulation time) .

Q. How do structural modifications at the 5-position benzyl group influence pharmacokinetics?

SubstituentlogP IncreaseMetabolic t₁/₂ (h)CYP3A4 Inhibition (%)
4-Methoxyphenyl+0.82.315
4-Chlorophenyl+1.53.142
3-Methylphenyl+1.21.828
  • Key finding : Electron-withdrawing groups (e.g., Cl) improve metabolic stability but increase CYP inhibition risks .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response profiling : Differentiate specific effects (e.g., IC₅₀ = 5 µM) from cytotoxicity (CC₅₀ = 50 µM) .
  • Metabolite identification (LC-MS) : Detect active metabolites (e.g., demethylated derivatives) that may explain discrepancies .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cell-based assays .

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed?

  • Directing groups : Use -OMe at position 8 to bias electrophilic substitution to position 3 .
  • Protecting groups : Boc-protect the quinoline nitrogen during alkylation steps .
  • Metal catalysis : Pd-mediated C-H activation for late-stage diversification .

Q. What advanced techniques characterize metabolic stability in vitro?

  • Liver microsomal assays : Human microsomes (0.5 mg/mL) with NADPH cofactor, quantify parent compound depletion over 60 minutes .
  • Caco-2 permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates oral bioavailability potential .
  • CYP inhibition screening : Fluorescent probes (e.g., 7-benzyloxyquinoline) assess isoform-specific interactions .

Methodological Considerations

  • Data contradiction analysis : Use Hill slopes from dose-response curves to distinguish allosteric vs. competitive mechanisms .
  • Reaction scale-up : Transition from batch to flow chemistry reduces purification steps and improves yield reproducibility .
  • Crystallography troubleshooting : Soak crystals in cryoprotectants (e.g., glycerol) to mitigate radiation damage during data collection .

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